Methyl 4-methylpiperidine-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 4-methylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOIOCYCJNBEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718303 | |
| Record name | Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949081-43-0 | |
| Record name | Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-methylpiperidine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrolysis Step
- Raw material: 4-methyl-2-cyanopiperidine
- Reagent: Hydrochloric acid (6N)
- Conditions: Reflux at approximately 100 ± 5 °C for 5 hours
- Outcome: Conversion to 4-methyl-2-piperidinecarboxylic acid hydrochloride
- Post-reaction: Removal of solvent by reduced pressure distillation, followed by ethanol addition and filtration to remove inorganic salts
Esterification Step
- Reagents: Absolute ethanol and thionyl chloride
- Conditions: Cooling to 10 ± 5 °C, dropwise addition of thionyl chloride, reflux for 5-6 hours
- Product: 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride (distillation residue)
- Yield: Combined molar yield for esterification and subsequent steps approximately 44%
Purification and Isomer Separation
- Solvents: Methyl tert-butyl ether and ethanol mixed solvent
- Process: Pulping the reaction mixture, filtering out cis-isomer solids, collecting mother liquor containing trans-isomer
- Further processing: Extraction with dichloromethane and washing with saline, drying over anhydrous sodium sulfate, evaporation to obtain trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride as a reddish-brown liquid
Final Resolution
- Resolving agent: L-tartaric acid
- Purpose: To obtain the (2R,4R)-4-methylpiperidine-2-ethyl formate, which is a chiral form of the target compound
Preparation via Catalytic Hydrogenation of 4-methyl-2-pyridinecarboxylic acid
Hydrogenation Step
- Raw material: 4-methyl-2-pyridinecarboxylic acid
- Catalyst: Palladium on charcoal (10% weight relative to substrate)
- Solvent: Methanol or ethanol (3-4 times weight of substrate)
- Conditions: Temperature 45-55 °C, hydrogen pressure 2-3 kg/cm², reaction time sufficient for complete hydrogenation
- Outcome: Reduction of pyridine ring to piperidine ring, yielding 4-methyl-2-piperidinecarboxylic acid
Esterification Step
- Reagents: Thionyl chloride (1.1 molar equivalents), dehydrated alcohol (methanol or ethanol, 3 molar equivalents)
- Solvent: Toluene
- Conditions: Dropwise addition of thionyl chloride to the hydrogenation product solution, followed by addition of alcohol, stirring until complete esterification
Resolution and Isolation
- Chiral resolving agent: D-amygdalic acid or L-tartaric acid
- Process: Crystallization at low temperature (~10 °C), filtration, and drying to isolate the chiral methyl 4-methylpiperidine-4-carboxylate hydrochloride
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Product/Outcome | Notes |
|---|---|---|---|
| Hydrolysis | 4-methyl-2-cyanopiperidine + 6N HCl, reflux 100 °C, 5h | 4-methyl-2-piperidinecarboxylic acid hydrochloride | Removal of solvent, filtration |
| Esterification | Absolute ethanol + thionyl chloride, reflux 5-6h | 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride | Cooling during addition, distillation residue |
| Isomer separation | Methyl tert-butyl ether + ethanol, stirring 4-5h | Trans-isomer isolated by filtration and extraction | Cis-isomer removed as solid |
| Hydrogenation alternative | 4-methyl-2-pyridinecarboxylic acid + Pd/C + H2, 45-55 °C, 2-3 kg/cm² | 4-methyl-2-piperidinecarboxylic acid | Followed by esterification |
| Esterification (alternative) | Thionyl chloride + dehydrated alcohol in toluene | Methyl ester formed | Dropwise addition, stirring |
| Resolution | L-tartaric acid or D-amygdalic acid, crystallization at 10 °C | Chiral this compound | Purification and isolation |
Research Findings and Practical Considerations
- Reaction Control: Hydrolysis and esterification require precise temperature control and slow addition of reagents like thionyl chloride to prevent side reactions and degradation.
- Purification: Separation of cis and trans isomers is critical for obtaining the desired stereochemistry, often achieved by selective crystallization and solvent extraction.
- Catalysts: Palladium on charcoal is preferred for hydrogenation due to high activity and selectivity.
- Yields: Combined yields for multi-step processes range around 40-50%, which is acceptable for scale-up.
- Safety and Scale-Up: Use of hydrochloric acid and thionyl chloride necessitates appropriate safety measures; methods described are suitable for industrial scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: 4-methylpiperidine-4-carboxylic acid.
Reduction: 4-methylpiperidine-4-methanol.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Pharmaceutical Compounds
- Methyl 4-methylpiperidine-4-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it is used in the preparation of antitubercular agents and aminopyrazine inhibitors . The compound's structure allows for modifications that can lead to the development of new therapeutic agents.
- Catalytic Reactions
- Precursor for Active Pharmaceutical Ingredients (APIs)
Case Study 1: Antitubercular Agents
A study demonstrated the synthesis of novel antitubercular agents using this compound as a starting material. The synthesized compounds exhibited significant activity against Mycobacterium tuberculosis, showcasing the compound's potential in developing new treatments for tuberculosis .
Case Study 2: Asymmetric Synthesis
Research highlighted the effectiveness of this compound in asymmetric synthesis processes. The compound was involved in a reaction that yielded high enantiomeric excess, which is critical for the efficacy and safety of pharmaceutical products .
Mechanism of Action
The mechanism of action of Methyl 4-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares methyl 4-methylpiperidine-4-carboxylate hydrochloride with key analogs:
Key Observations:
- Substituent Position: The position of methyl groups significantly impacts biological activity and reactivity. For example, trans-methyl 3-methylpiperidine-4-carboxylate hydrochloride (3-methyl substituent) may exhibit steric hindrance compared to the 4-methyl analog .
- Ester vs. Acid: The methyl ester derivative is more lipophilic than the carboxylic acid form (e.g., 4-methylpiperidine-4-carboxylic acid hydrochloride), enhancing its utility in drug delivery systems .
- Ester Chain Length: Ethyl esters (e.g., ethyl 4-methylpiperidine-4-carboxylate hydrochloride) offer slightly higher molecular weight and altered solubility compared to methyl esters .
Pharmacological and Toxicological Profiles
- Its 4-phenyl substituent contributes to μ-opioid receptor binding .
- Toxicity: Limited data exist for this compound, but safety data sheets (SDS) for ethyl analogs recommend avoiding inhalation, skin contact, and eye exposure .
Biological Activity
Methyl 4-methylpiperidine-4-carboxylate hydrochloride (MMPC) is an organic compound with significant potential in medicinal chemistry, particularly as a precursor for synthesizing biologically active molecules. This article explores its biological activity, synthetic pathways, and applications in drug development.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C7H14ClN
- Molecular Weight : Approximately 157.213 g/mol
- CAS Number : 949081-43-0
- SMILES Notation :
COC(=O)C1(C)CCNCC1.Cl
The compound features a piperidine ring substituted with a methyl group and a carboxylate ester functional group. This unique substitution pattern may impart distinct pharmacological properties compared to its analogs.
1. Synthesis and Derivative Formation
MMPC serves as a key starting material for the C-2 arylation of piperidines, which involves attaching an aromatic group to the second carbon of the piperidine ring. This reaction utilizes directed transition metal-catalyzed sp³ C-H activation, allowing for high regioselectivity and functional group tolerance. The ability to create diverse piperidine derivatives has significant implications for drug discovery and development.
2. Therapeutic Applications
Research indicates that MMPC derivatives have potential therapeutic properties, particularly in the development of new drug candidates. Piperidine is a privileged scaffold found in numerous biologically active molecules, making MMPC a valuable compound in medicinal chemistry.
3. Case Studies
Several studies highlight the biological activity of compounds derived from MMPC:
- Thrombin Inhibition : One notable derivative is (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, which is a key intermediate in the synthesis of argatroban, a reversible thrombin inhibitor used in anticoagulant therapy for ischemic cerebral infarction patients. Argatroban has demonstrated high selectivity towards thrombin and has been shown to improve daily activities in affected patients .
- Cell Migration and Invasion : Another study explored the effects of related compounds on cancer cell behavior. Certain derivatives were found to suppress cell migration and invasion while inducing G2/M phase arrest, indicating potential anti-cancer properties .
Comparative Analysis with Related Compounds
The following table summarizes key comparisons between MMPC and similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl piperidine-4-carboxylate | C7H13NO2 | Lacks an additional methyl group on the ring |
| N-Methylpiperidine | C6H15N | Simple structure without carboxylic acid |
| Methyl 1-piperidinecarboxylate | C7H13NO2 | Different position of carboxylic acid |
The unique substitution pattern of MMPC may lead to distinct pharmacological effects compared to these analogs.
Q & A
Q. What are the common synthetic routes for Methyl 4-methylpiperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methylpiperidine-4-carboxylic acid with methanol under acidic conditions (e.g., thionyl chloride or HCl gas) to form the methyl ester. Optimization includes:
- Temperature control : Maintaining 0–5°C during esterification minimizes side reactions like ester hydrolysis .
- Solvent selection : Dichloromethane or THF improves solubility of intermediates .
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluting with 5–10% methanol in DCM) enhances purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : and NMR confirm ester and piperidine ring integrity. For hydrochloride salts, a broad peak at ~10–12 ppm (HCl proton) is typical .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 204.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry; SHELX software is widely used for refinement .
Q. What are the typical applications of this compound in medicinal chemistry research?
It serves as a precursor for:
- Opioid receptor modulators : Structural analogs (e.g., meperidine derivatives) are studied for analgesic activity .
- Enzyme inhibitors : The piperidine scaffold targets acetylcholinesterase (AChE) and monoamine oxidases (MAOs) .
- Prodrug development : Ester hydrolysis in vivo can release active carboxylic acid metabolites .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and activation energies:
- Nucleophilic attack : The methyl ester’s electron-withdrawing effect lowers the LUMO energy at the carbonyl carbon, favoring nucleophilic substitution .
- Steric effects : The 4-methyl group increases torsional strain, reducing reactivity at the piperidine nitrogen .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize charged intermediates, accelerating reactions .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
Discrepancies often arise from impurities or polymorphic forms:
- Purity verification : Use DSC (differential scanning calorimetry) to detect polymorphs; a sharp melting point (~210–215°C) indicates high purity .
- Solubility testing : Compare results in buffered solutions (pH 1–7.4) to account for salt dissociation .
- Cross-validation : Combine HPLC, -NMR, and elemental analysis to confirm batch consistency .
Q. How does steric hindrance from the 4-methyl group affect participation in ring-forming reactions (e.g., cycloadditions)?
The 4-methyl group:
- Limits conformational flexibility : Restricts chair-to-boat transitions in the piperidine ring, reducing reactivity in Diels-Alder reactions .
- Alters regioselectivity : In SN2 reactions, bulky substituents favor axial attack, leading to trans-diastereomers .
- Impacts catalysis : Metal complexes (e.g., Pd) show reduced catalytic efficiency due to hindered ligand coordination .
Q. What are the challenges in crystallizing this hydrochloride salt, and how can they be addressed?
Challenges include hygroscopicity and polymorphism:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
